N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound's structure features a benzimidazole core linked to a pyridine derivative, suggesting potential bioactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. Here is a general synthetic route:
Synthesis of the Pyridine Derivative: : The pyridine derivative, 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl, can be synthesized via a condensation reaction of methoxyacetone with acetoacetate, followed by cyclization.
Formation of the Benzimidazole Core: : Benzimidazole can be synthesized from the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions.
Coupling Reaction: : The final step involves the coupling of the pyridine derivative with the benzimidazole core using coupling reagents like carbodiimides, under anhydrous conditions, to form the carboxamide linkage.
Industrial Production Methods
Industrial-scale production may involve continuous flow processes for each of these steps to enhance yield, reduce reaction times, and ensure safety and consistency in large-scale operations. Reaction optimization, solvent selection, and purification techniques such as recrystallization or chromatography are crucial in ensuring the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially on the pyridine or benzimidazole rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur at the carboxamide functional group using agents like lithium aluminum hydride.
Substitution: : The presence of methoxy and methyl groups suggests possible electrophilic or nucleophilic substitution reactions, where reagents like halides or organometallic compounds could be used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, organometallic reagents such as Grignard reagents.
Major Products
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of new substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in coordination chemistry.
Material Science: : Application in the design of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Investigated for potential as an enzyme inhibitor due to its structural features.
Antimicrobial Activity: : Preliminary studies suggest potential antimicrobial properties.
Medicine
Drug Development: : Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: : Potential use in the development of diagnostic agents for imaging or disease detection.
Industry
Polymer Science: : Use as a monomer or co-monomer in the synthesis of advanced polymers.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or the modulation of receptor signaling pathways, depending on its specific structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-Methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide: : Similar structure but without the methoxy group.
N-(2-(4-Methoxy-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide: : Lacks the methyl group on the pyridine ring.
Uniqueness
The unique combination of the methoxy and methyl groups in the pyridine ring, along with the benzimidazole core and carboxamide linkage, provides a distinct set of chemical and biological properties, making N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide a versatile compound for diverse scientific research applications.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-7-13(24-2)9-16(22)21(11)6-5-18-17(23)12-3-4-14-15(8-12)20-10-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYBTWKLLWMQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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